molecular formula C7H13NO B13460544 3-(Aminomethyl)-3-methylcyclopentan-1-one

3-(Aminomethyl)-3-methylcyclopentan-1-one

Cat. No.: B13460544
M. Wt: 127.18 g/mol
InChI Key: MZYUDIKWIGCDBV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows:

    Starting Materials: 3-methylcyclopentanone, formaldehyde, ammonia.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 3-methylcyclopentanone is mixed with formaldehyde and ammonia in the presence of hydrochloric acid. The mixture is heated to promote the reaction, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)-3-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)cyclopentanone: Lacks the methyl group on the cyclopentane ring.

    3-(Aminomethyl)-3-ethylcyclopentan-1-one: Contains an ethyl group instead of a methyl group.

    3-(Aminomethyl)-3-methylcyclohexan-1-one: Has a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

3-(Aminomethyl)-3-methylcyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-(aminomethyl)-3-methylcyclopentan-1-one

InChI

InChI=1S/C7H13NO/c1-7(5-8)3-2-6(9)4-7/h2-5,8H2,1H3

InChI Key

MZYUDIKWIGCDBV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C1)CN

Origin of Product

United States

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